Absence of Published In Vitro Potency Data Prevents Direct Comparator Analysis with the n-Pentyl Analog (CAS 714244-53-8)
A comprehensive search of primary literature, patents, and authoritative databases (PubMed, PubChem, ChEMBL, Google Patents) yielded no quantitative biological activity data—such as IC50, Ki, EC50, or % inhibition—for 4-fluoro-N-(3-(isopentylamino)quinoxalin-2-yl)benzenesulfonamide (CAS 578722-40-4). Without such data, no direct head-to-head comparison can be made against its closest commercially available analog, 4-fluoro-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide (CAS 714244-53-8), which differs only in the linear versus branched nature of the alkylamino substituent . Both compounds share the same molecular formula (C19H21FN4O2S) and molecular weight (388.46 g/mol), and are offered by research chemical suppliers, but no empirical evidence exists to support the selection of one over the other for any specific biological target [1].
| Evidence Dimension | In vitro potency (IC50/Ki) against any biological target |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | CAS 714244-53-8 (n-pentyl analog): No data available |
| Quantified Difference | Cannot be calculated |
| Conditions | Not applicable |
Why This Matters
For procurement decisions, the lack of any biological activity data means this compound cannot be prioritized over its linear analog or any other quinoxaline sulfonamide based on performance criteria.
- [1] Kuujia. (2023). 4-Fluoro-N-{3-(3-methylbutyl)aminoquinoxalin-2-yl}benzene-1-sulfonamide (CAS 578722-40-4). Product Page. Retrieved from https://www.kuujia.com/cas-578722-40-4.html View Source
